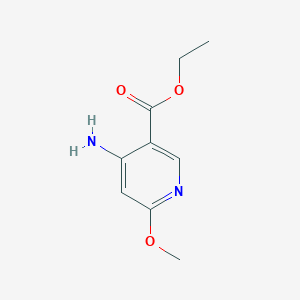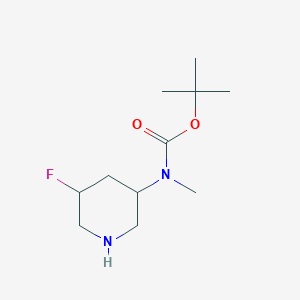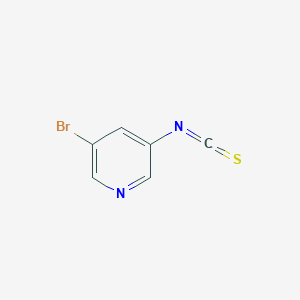
(S)-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one is a chiral compound that belongs to the class of dihydropyrazinones. This compound is characterized by the presence of a carbobenzyloxy (Cbz) group, which is a common protecting group in organic synthesis. The compound’s unique structure and properties make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one typically involves the following steps:
Formation of the pyrazinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cbz group: The carbobenzyloxy group is introduced using benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate.
Chiral resolution: The chiral center is introduced through the use of chiral catalysts or chiral starting materials to ensure the desired (S)-enantiomer is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The Cbz group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
®-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one: The enantiomer of the compound, which may have different biological activities.
4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one: The racemic mixture containing both (S)- and ®-enantiomers.
Other dihydropyrazinones: Compounds with similar structures but different substituents.
Uniqueness
(S)-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one is unique due to its specific chiral configuration and the presence of the Cbz group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
benzyl 2,4-dimethyl-3-oxo-2H-pyrazine-1-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-11-13(17)15(2)8-9-16(11)14(18)19-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
FTDODXARROMYSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C=CN1C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Carboxymethyl)-4-methoxy-6-methylphenyl]propanoic acid](/img/structure/B15332821.png)


![Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B15332849.png)
![Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate](/img/structure/B15332851.png)


![2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diamine](/img/structure/B15332859.png)





